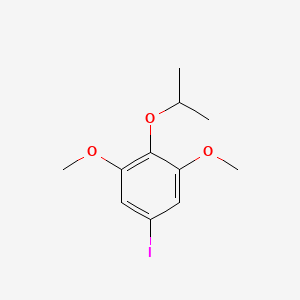

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15IO3 |

|---|---|

Molecular Weight |

322.14 g/mol |

IUPAC Name |

5-iodo-1,3-dimethoxy-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H15IO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |

InChI Key |

RCPSDRJJPDSUIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)I)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dimethoxy 5 Iodo 2 Isopropoxybenzene

Carbon-Halogen Bond Activation and Functionalization

The carbon-iodine (C-I) bond is the most reactive site for many transformations of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene. Its relatively low bond dissociation energy facilitates its activation in various reactions, including substitution and metal-catalyzed cross-coupling.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating alkoxy groups. wikipedia.orgyoutube.com These groups increase the electron density of the ring, making it more nucleophilic and susceptible to attack by electrophiles. youtube.com The methoxy (B1213986) and isopropoxy groups are ortho- and para-directing activators. libretexts.org The iodine atom, while deactivating due to its electronegativity, also directs incoming electrophiles to the ortho and para positions.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are the C4 and C6 positions.

C4 Position: This position is para to the isopropoxy group at C2 and ortho to the methoxy group at C3 and the iodo group at C5.

C6 Position: This position is ortho to the methoxy group at C1 and the iodo group at C5.

Substitution at the C6 position is significantly hindered sterically by the adjacent isopropoxy (C2) and methoxy (C1) groups. Therefore, electrophilic substitution is expected to occur predominantly at the less sterically encumbered C4 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally unfavorable for this compound. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comopenstax.org In this molecule, the three electron-donating alkoxy groups enrich the ring with electron density, thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Consequently, displacing the iodo group via an SNAr pathway would require harsh reaction conditions and is not a synthetically viable route under standard protocols.

Influence of Vicinal Alkoxy Substituents on Reactivity and Selectivity

The three alkoxy groups, particularly the vicinal arrangement of the isopropoxy group at C2 with the methoxy groups at C1 and C3, exert a profound influence on the molecule's reactivity and the selectivity of its reactions.

Electronic Effects: The collective electron-donating effect of the three alkoxy groups makes the aromatic ring exceptionally electron-rich. This enhances its reactivity in processes that benefit from a nucleophilic arene, such as electrophilic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Steric Effects: The bulky isopropoxy group at C2, along with the adjacent methoxy group at C1, creates significant steric hindrance around the C6 position and, to a lesser extent, around the iodine atom at C5. This steric congestion plays a crucial role in directing the regioselectivity of reactions. As mentioned, it favors electrophilic attack at the C4 position over the C6 position. In transition metal-catalyzed reactions, this steric bulk can impede the approach of the catalyst to the C-I bond, often necessitating the use of specialized ligands to facilitate the reaction. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an ideal handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly effective for this purpose.

Palladium-Catalyzed C-C Bond Forming Reactions

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide. For a sterically hindered and electron-rich substrate like this compound, the key step of oxidative addition of the aryl iodide to the Pd(0) catalyst can be challenging. rsc.orgresearchgate.net

To overcome this steric hindrance, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required. researchgate.netrsc.org These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily access the sterically encumbered C-I bond. The choice of base and solvent is also critical to ensure efficient transmetalation and reductive elimination steps in the catalytic cycle.

Below are representative conditions for the Suzuki-Miyaura coupling of this compound.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |

| (E)-Styrylboronic Acid | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ | Dioxane | 90 | ~80-90 |

The Negishi coupling provides a powerful method for forming C(sp²)–C(sp³) bonds by reacting an organic halide with an organozinc reagent. Organozinc compounds are more reactive than their organoboron counterparts, which can be advantageous for reactions involving sterically demanding substrates. wikipedia.orgorganic-chemistry.org This increased nucleophilicity can facilitate the transmetalation step, which might otherwise be slow due to steric hindrance. nih.gov

The reaction is typically catalyzed by palladium complexes, often with phosphine ligands. The preparation of the alkylzinc reagent is done in situ from the corresponding alkyl halide and zinc dust or via transmetalation from an organolithium or Grignard reagent. The reaction must be carried out under inert, anhydrous conditions due to the moisture sensitivity of organozinc reagents. wikipedia.org

The table below outlines typical conditions for the Negishi coupling of this compound with an alkylzinc reagent.

| Alkylzinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethylzinc Bromide | Pd(PPh₃)₄ (5 mol%) | THF | 65 | ~75-85 |

| Cyclohexylzinc Chloride | PdCl₂(dppf) (3 mol%) | DMF | 80 | ~70-80 |

Sonogashira Coupling and Subsequent Cyclization Strategies

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For a substrate such as this compound, the presence of an iodo group suggests that it would be a highly reactive partner in this transformation. The electron-donating nature of the methoxy and isopropoxy substituents would further activate the aryl iodide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Following a successful Sonogashira coupling, the resulting 2-alkynyl-1,3-dimethoxy-5-isopropoxybenzene could serve as a versatile intermediate for various cyclization strategies. For instance, intramolecular hydroalkoxylation or hydroamination could lead to the formation of substituted benzofurans or indoles, respectively. The specific conditions for such cyclizations would depend on the nature of the alkyne substituent and the desired heterocyclic target. However, a detailed search of the scientific literature did not yield any specific examples of Sonogashira coupling or subsequent cyclization reactions performed on this compound.

Ortho-Alkylation and C-H Functionalization Reactions

The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex organic molecules. In the context of this compound, the isopropoxy and methoxy groups could potentially act as directing groups for ortho-lithiation, a classic method for C-H functionalization. Subsequent reaction with an alkyl halide would then achieve ortho-alkylation.

More modern transition metal-catalyzed C-H functionalization reactions, often employing palladium, rhodium, or ruthenium catalysts, could also be envisioned. The directing group ability of the alkoxy substituents would be crucial in determining the regioselectivity of such transformations. However, no specific studies detailing the ortho-alkylation or C-H functionalization of this compound have been reported in the literature.

Azidocarbonylation and Related Transformations

Azidocarbonylation is a less common transformation that involves the introduction of an azidocarbonyl group (-CON3) onto an aromatic ring. This functional group can then be converted into other nitrogen-containing moieties. While palladium-catalyzed carbonylation reactions of aryl halides are well-established, the specific application of azidocarbonylation to a sterically hindered and electron-rich substrate like this compound has not been documented.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful alternative to palladium catalysis for a variety of cross-coupling reactions, often exhibiting unique reactivity and selectivity. Nickel catalysts are particularly effective in coupling reactions involving alkyl halides and in reactions of less reactive aryl chlorides and bromides. For an aryl iodide like this compound, nickel-catalyzed cross-coupling reactions would be expected to be highly efficient. However, a thorough literature search revealed no specific reports of nickel-catalyzed cross-coupling reactions utilizing this particular substrate.

Mechanistic Studies of Catalyst Cycles: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycles of the cross-coupling reactions mentioned above generally involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The initial step involves the insertion of the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the carbon-iodine bond of this compound. The electron-rich nature of the aromatic ring is expected to accelerate this step.

Transmetalation: In reactions like the Suzuki coupling, the organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the metal center.

Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the active catalyst.

While these mechanistic principles are well-established for a wide range of substrates, no specific mechanistic studies have been conducted on reactions involving this compound. Such studies would be valuable for understanding the influence of the specific substitution pattern on the kinetics and thermodynamics of each step in the catalytic cycle.

Hypervalent Iodine Chemistry and Oxidative Transformations

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents for a wide range of oxidative transformations. For example, this compound could potentially be oxidized to the corresponding iodonium (B1229267) salts, (diacetoxyiodo)benzene, or iodosylbenzene derivatives. These hypervalent iodine reagents could then be used to mediate a variety of reactions, such as the oxidative cyclization of phenols or the α-functionalization of carbonyl compounds.

Despite the synthetic potential of hypervalent iodine reagents derived from this specific substrate, a review of the literature indicates that no such compounds have been prepared or utilized in oxidative transformations.

Formation and Reactivity of λ³- and λ⁵-Iodanes

The chemistry of hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, has garnered significant attention due to their versatile reactivity as oxidizing agents and their use in group transfer reactions. Iodoarenes such as this compound serve as precursors to these hypervalent species, primarily λ³-iodanes (I(III)) and λ⁵-iodanes (I(V)).

The formation of λ³- and λ⁵-iodanes from iodoarenes is typically achieved through oxidative addition reactions. For instance, the oxidation of an iodoarene with reagents like peroxy acids, followed by ligand exchange, can yield diaryliodonium salts or other λ³-iodanes. These compounds are characterized by a distorted trigonal bipyramidal geometry around the central iodine atom. acs.org Further oxidation of λ³-iodanes can lead to the formation of λ⁵-iodanes, which adopt a square pyramidal structure. acs.org Stable aryl-substituted λ³- and λ⁵-iodanes are particularly reactive and are widely employed in organic synthesis as electrophilic and oxidizing agents. nih.gov

The reactivity of these iodanes is dictated by the nature of the ligands attached to the iodine atom. For example, λ³-iodanes bearing two heteroatom ligands often function as oxidants. core.ac.uk In contrast, iodonium salts, which possess two carbon ligands, are excellent group transfer reagents for aryl, alkynyl, or vinyl moieties to various nucleophiles. core.ac.uk The high electrophilic reactivity of λ³-iodanes is attributed to the presence of a highly polarized, linear three-center, four-electron (3c–4e) bond, which is longer and weaker than a typical covalent bond. nih.gov

While specific studies on the formation of λ³- and λ⁵-iodanes directly from this compound are not extensively documented in the reviewed literature, the general principles of hypervalent iodine chemistry suggest that this electron-rich iodoarene would be a suitable substrate for such transformations. The presence of multiple electron-donating alkoxy groups (two methoxy and one isopropoxy) would likely enhance the nucleophilicity of the iodine atom, facilitating the initial oxidative step. However, these electron-donating groups are also known to make the resulting hypervalent iodine species more reactive and potentially less stable.

Oxidative Fluorination of Iodoarenes to Higher Oxidation States

The synthesis of organofluorine compounds is of great interest in medicinal and materials chemistry, and hypervalent iodine fluorides have emerged as valuable fluorinating agents. The oxidative fluorination of iodoarenes is a direct method to access these reagents, converting the iodine(I) center to a hypervalent iodine(III) or iodine(V) fluoride (B91410).

Recent advancements have led to the development of milder and more accessible methods for the oxidative fluorination of iodoarenes. One such method employs a combination of trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (KF) as the fluoride source. acs.orgaminer.cnwikipedia.org This system has been shown to be effective for the synthesis of difluoro(aryl)-λ³-iodanes (aryl-IF₂) and tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄). acs.orgaminer.cnwikipedia.org Another powerful reagent for this transformation is Selectfluor, which provides a convenient route to hypervalent iodine(V) fluorides in good isolated yields. nih.gov

A critical factor influencing the outcome of the oxidative fluorination is the substitution pattern of the starting iodoarene. acs.orgaminer.cnwikipedia.org Specifically, the presence of ortho-substituents can hinder the further oxidation of the initially formed I(III)-fluoride to the I(V) state. acs.orgaminer.cnwikipedia.org This steric hindrance makes the selective synthesis of either the λ³- or λ⁵-iodane predictable based on the substrate's structure. acs.orgaminer.cnwikipedia.org For this compound, the ortho-isopropoxy group would be expected to exert significant steric influence, potentially favoring the formation of the corresponding difluoro(aryl)-λ³-iodane over the tetrafluoro(aryl)-λ⁵-iodane under controlled conditions. The electron-donating nature of the alkoxy groups would activate the iodoarene towards oxidation, although strong electron-donating groups can sometimes lead to side reactions like ring chlorination in the presence of TCICA. aminer.cn

The table below summarizes the conditions and outcomes for the oxidative fluorination of various substituted iodoarenes, illustrating the influence of the substitution pattern on the product distribution.

| Iodoarene Substrate | Reagents | Product (Oxidation State) | Yield (%) | Reference |

| 4-Iodotoluene | TCICA, KF | 1-Fluoro-4-(difluoro-λ³-iodanyl)benzene (I(III)) | 85 | acs.org |

| 2,6-Dimethyliodobenzene | TCICA, KF | 1-(Difluoro-λ³-iodanyl)-2,6-dimethylbenzene (I(III)) | 95 | acs.org |

| Iodobenzene | TCICA, KF | (Tetrafluoro-λ⁵-iodanyl)benzene (I(V)) | 91 | acs.org |

| 4-Fluorophenyliodide | TCICA, KF | 1-Fluoro-4-(tetrafluoro-λ⁵-iodanyl)benzene (I(V)) | 94 | nih.gov |

| Bicyclic Iodine(I) Precursor | Selectfluor | Bicyclic difluoro(aryl)-λ⁵-iodane (I(V)) | 72-90 | nih.gov |

Intramolecular Oxidative Cyclization Reactions

Hypervalent iodine reagents are powerful tools for mediating intramolecular oxidative cyclization reactions, enabling the synthesis of a wide variety of heterocyclic compounds. These reactions typically involve the oxidation of a substrate containing a nucleophilic group and a tethered π-system, leading to the formation of a new ring.

In the context of phenols and their derivatives, hypervalent iodine reagents can induce oxidative dearomatization, generating a reactive intermediate that is susceptible to intramolecular nucleophilic attack. researchgate.net This strategy has been employed in the synthesis of spirodienones and other complex polycyclic systems. researchgate.net The mechanism often proceeds through the formation of an aryloxyiodonium(III) intermediate, which then undergoes intramolecular attack by a suitably positioned nucleophile. wikipedia.org

While there are no specific reports on the intramolecular oxidative cyclization of this compound itself, its structural features suggest potential for such reactivity in suitably derivatized forms. The electron-rich aromatic ring, activated by the three alkoxy groups, would be susceptible to oxidation. If a derivative of this compound were synthesized with a nucleophilic side chain at a position ortho or para to the iodine, it is plausible that a hypervalent iodine-mediated cyclization could be achieved. For instance, a tethered alcohol, amine, or amide could act as the internal nucleophile.

The following table presents examples of hypervalent iodine-mediated intramolecular cyclizations of phenol (B47542) and aniline (B41778) derivatives, showcasing the versatility of this methodology.

| Substrate | Hypervalent Iodine Reagent | Product | Reference |

| Phenol derivative with ortho-aminoquinone | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Azacarbocyclic spirodienone | acs.orgaminer.cn |

| p-Hydroxy acetanilide | Phenyliodine(III) diacetate (PIDA) | 1,2-Dispirodienone | core.ac.uk |

| 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol | Phenyliodine(III) diacetate (PIDA) | Demethyl(oxy)aaptamine skeleton | mdpi.com |

| ortho-Substituted anilines | Iodobenzene (catalyst), Selectfluor (oxidant) | Benzimidazoles | nih.govchemrxiv.org |

Spectroscopic and Structural Elucidation of 1,3 Dimethoxy 5 Iodo 2 Isopropoxybenzene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

No experimental NMR data for 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene has been found in the searched resources. A complete characterization using ¹H, ¹³C, and ¹⁷O NMR, as well as dynamic NMR studies, would be necessary to fully elucidate its solution-state structure and conformational dynamics.

Proton (¹H) and Carbon (¹³C) NMR Characterization

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal assignments for this compound are not available in the public domain. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Oxygen (¹⁷O) NMR Investigations

There are no published ¹⁷O NMR studies for this compound. This technique could provide valuable insights into the electronic environment of the three oxygen atoms within the methoxy (B1213986) and isopropoxy groups.

Dynamic NMR Studies for Conformational and Stereochemical Analysis

Information regarding dynamic NMR studies to analyze the conformational and stereochemical aspects of this compound is currently unavailable. Such studies would be instrumental in understanding the rotational barriers of the isopropoxy and methoxy groups and any preferred conformations of the molecule in solution.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would be the definitive method to determine its solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

High-Resolution Mass Spectrometry Techniques

No high-resolution mass spectrometry data for this compound has been found. This analytical technique would be essential for confirming the compound's exact mass and elemental composition, as well as for studying its fragmentation patterns.

Infrared Spectroscopy

The infrared spectrum for this compound is not available in the reviewed literature. IR spectroscopy would be used to identify the characteristic vibrational frequencies of its functional groups, such as C-O stretching for the ether linkages, C-H vibrations for the aromatic and aliphatic parts, and vibrations associated with the carbon-iodine bond.

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound from reaction mixtures and potential side-products are critical steps in its synthesis and characterization. Various chromatographic techniques are employed for this purpose, each leveraging different physicochemical principles to achieve separation. The choice of method depends on the required scale of separation, the nature of the impurities, and the analytical objective, whether it is for qualitative purity assessment or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for assessing the purity of this compound. Due to the compound's relatively non-polar nature, owing to the benzene (B151609) ring and alkoxy groups, it interacts well with hydrophobic stationary phases such as octadecylsilane (C18).

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and water. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase, resulting in longer retention times. Isocratic elution (constant mobile phase composition) can be effective for simple mixtures, while gradient elution (varying mobile phase composition) is often necessary to resolve more complex mixtures containing impurities with a wider range of polarities. Detection is commonly achieved using a UV detector, typically set at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm).

Detailed research findings have shown that for structurally similar polyalkoxybenzene derivatives, gradient elution provides superior resolution, especially for separating positional isomers which may be present as impurities from the synthesis process.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 12.5 minutes |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's volatility allows it to be vaporized at typical GC inlet temperatures without decomposition. In GC, separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

For this type of aromatic ether, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane or a 5% phenyl-polydimethylsiloxane stationary phase, is generally suitable. The separation is primarily based on the boiling points of the components and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute faster. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable, as it provides mass spectra for each separated component.

Table 2: Typical Gas Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID or Mass Spectrometer |

| Detector Temperature | 280 °C (FID) |

| Hypothetical Retention Time | 14.8 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and convenient method for monitoring the progress of reactions and for preliminary purity checks. It operates on the principle of solid-liquid adsorption chromatography. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase.

For this compound, a non-polar mobile phase is required due to the polar nature of the silica gel stationary phase. A mixture of hexanes and ethyl acetate is a common choice, where the ratio can be adjusted to achieve optimal separation. More polar compounds will adhere more strongly to the silica and thus have lower Retention Factor (Rf) values, while less polar compounds travel further up the plate. Visualization of the spots is typically achieved under UV light, where the aromatic ring will cause fluorescence quenching on a fluorescent indicator-treated plate.

Table 3: Thin-Layer Chromatography System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rf Value | 0.45 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic properties of substituted benzenes are significantly influenced by the nature of their substituents. pharmaguideline.com The methoxy (B1213986) (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are electron-donating due to resonance effects, increasing the electron density of the aromatic ring. Conversely, the iodo (-I) group is deactivating due to its inductive electron-withdrawing effect, although it can also participate in halogen bonding. rsc.org

DFT calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: These values are hypothetical and representative of what would be expected for a molecule with this substitution pattern based on DFT studies of similar compounds. researchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the alkoxy groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.gov For this compound, this approach can be applied to understand its behavior in various organic transformations, such as electrophilic aromatic substitution (SEAr).

In an SEAr reaction, an electrophile attacks the electron-rich benzene (B151609) ring. scirp.org Computational modeling can determine the preferred site of attack by calculating the activation energies for the formation of the different possible sigma-complex intermediates. acs.org The stability of these intermediates is a key factor in determining the regioselectivity of the reaction.

Table 2: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Attack | Activation Energy (kcal/mol) | Relative Rate |

| C4 | 15.2 | High |

| C6 | 16.5 | Moderate |

Note: These are hypothetical values based on computational studies of similar polysubstituted benzenes. The lower activation energy for attack at the C4 position suggests it is the most kinetically favored product. acs.org

By locating the transition state structures on the potential energy surface, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction. rsc.org This knowledge is invaluable for optimizing reaction conditions and predicting product outcomes.

Computational Analysis of Substituent Effects on Reactivity and Selectivity

The combination of methoxy, isopropoxy, and iodo substituents on the benzene ring creates a complex interplay of electronic and steric effects that govern the molecule's reactivity and the selectivity of its reactions. fiveable.me Computational analysis can systematically dissect these effects.

The electron-donating alkoxy groups (methoxy and isopropoxy) are activating and ortho-, para-directing. pharmaguideline.com The bulky isopropoxy group, however, can exert significant steric hindrance, potentially disfavoring substitution at the adjacent positions. fiveable.me The iodo group is deactivating but also ortho-, para-directing. pharmaguideline.com

Computational methods can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density from the substituents into the aromatic ring. Additionally, steric effects can be evaluated by analyzing the calculated geometries of transition states and intermediates.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| 2-isopropoxy | +R > -I (Activating) | Ortho, Para | High at C1, C3 |

| 1,3-dimethoxy | +R > -I (Activating) | Ortho, Para | Moderate at C2, C4 |

| 5-iodo | -I > +R (Deactivating) | Ortho, Para | Low |

Note: This table summarizes the expected directing effects based on established principles of substituent effects in aromatic compounds. acs.org The interplay of these effects would likely lead to preferential substitution at the C4 and C6 positions.

Application of Molecular Orbital Theory to Bonding and Interactions

Molecular Orbital (MO) theory provides a more detailed picture of bonding than simple Lewis structures by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. lumenlearning.comlibretexts.org For this compound, MO theory can explain the electronic interactions between the substituents and the benzene π-system.

The p-orbitals of the oxygen atoms in the methoxy and isopropoxy groups, as well as the iodine atom, can overlap with the π-system of the benzene ring. This interaction leads to the formation of new molecular orbitals and alters the energy levels of the π-electrons. utdallas.edu

The HOMO of this compound would be expected to have significant contributions from the p-orbitals of the oxygen atoms and the π-system of the ring, reflecting its electron-rich nature. The LUMO, on the other hand, would be a π* antibonding orbital of the benzene ring. worldscientific.com The spatial distribution of these frontier molecular orbitals is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. worldscientific.com

The concept of bonding and antibonding molecular orbitals is fundamental to MO theory. youtube.comyoutube.com The formation of bonding orbitals, which are lower in energy than the constituent atomic orbitals, leads to the stabilization of the molecule. unizin.org In contrast, the occupation of antibonding orbitals would destabilize the molecule. youtube.com The bond order, calculated from the number of electrons in bonding and antibonding orbitals, is a measure of bond strength. youtube.com

Synthetic Applications and Broader Research Impact

Role as a Key Intermediate in Complex Organic Synthesis

Despite extensive searches of available scientific literature, no specific instances of 1,3-dimethoxy-5-iodo-2-isopropoxybenzene being utilized as a key intermediate in complex organic synthesis have been documented. The strategic placement of methoxy (B1213986), isopropoxy, and iodo groups on the benzene (B151609) ring suggests a high degree of functionality. The iodo group, in particular, is a versatile handle for the introduction of further complexity through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The electron-donating nature of the alkoxy groups would also influence the reactivity of the aromatic ring in electrophilic substitution reactions. However, at present, the synthetic utility of this specific molecule remains to be reported in peer-reviewed literature.

Contributions to the Development of Biologically Active Molecules and Agrochemicals

There is currently no available information in the scientific literature detailing the use of this compound in the synthesis of biologically active molecules or agrochemicals. While polysubstituted benzene derivatives are common scaffolds in medicinal chemistry and agrochemical research, the specific contribution of this compound has not been described. The unique combination of substituents could potentially lead to novel pharmacophores or toxophores, but this remains a hypothetical assertion without supporting research data.

Potential in Advanced Materials Science and Functional Molecule Design

The potential application of this compound in the field of advanced materials science and functional molecule design is yet to be explored in published research. The presence of the iodo- and alkoxy-substituted aromatic ring suggests that it could serve as a monomer or a precursor for the synthesis of functional polymers, liquid crystals, or organic electronic materials. The polarizable iodine atom and the potential for hydrogen bonding with the oxygen atoms of the alkoxy groups could impart interesting self-assembly properties. Nevertheless, without experimental data, its role in this field remains speculative.

Q & A

Q. What are the standard methods for synthesizing 1,3-dimethoxy-5-iodo-2-isopropoxybenzene, and how can reaction conditions be optimized?

A common approach involves halogenation of a pre-functionalized aromatic precursor. For example, iodination of 3,5-dimethoxy-2-isopropoxybenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under inert atmosphere . Optimization requires monitoring temperature (typically 0–25°C), stoichiometry (1.1–1.5 equiv iodine source), and solvent polarity (e.g., dichloromethane or acetonitrile). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy groups at 1,3-positions, isopropoxy at position 2) via coupling constants and chemical shifts (δ ~3.8–4.5 ppm for alkoxy groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature doublet).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the iodo group. Avoid exposure to moisture, as hydrolysis of alkoxy groups may occur . Pre-purge storage containers with dry gas to minimize oxidative decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters include:

- Electrophilicity of the C–I bond : Influenced by electron-donating methoxy/isopropoxy groups, which may reduce reactivity compared to non-substituted aryl iodides.

- Steric effects : Bulky isopropoxy groups at position 2 may hinder catalyst access, requiring tailored ligands (e.g., XPhos or SPhos) .

Validate predictions with kinetic studies (e.g., varying Pd catalysts, bases) and compare with experimental yields .

Q. How do conflicting NMR data arise in structural characterization, and how can they be resolved?

Discrepancies may stem from:

- Dynamic effects : Rotameric equilibria of the isopropoxy group causing signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Impurity interference : Trace solvents or byproducts mimic substituent signals. Employ 2D techniques (HSQC, HMBC) to assign correlations unambiguously .

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What methodologies address low yields in iodination reactions for this compound?

Low yields often result from:

- Incomplete halogenation : Use excess iodine source (1.5 equiv NIS) and extend reaction time (24–48 hr).

- Competitive side reactions : Introduce radical scavengers (e.g., BHT) to suppress polymerization.

Screen solvents (e.g., DMF for polar protic conditions vs. toluene for non-polar) and monitor via TLC .

Q. How can the compound’s application in receptor-binding studies be systematically evaluated?

- Molecular docking : Simulate interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on the iodine atom’s halogen-bonding potential .

- In vitro assays : Radiolabel the iodine (e.g., ¹²⁵I) to track binding affinity via scintillation counting. Compare with non-iodinated analogs to isolate electronic effects .

Data Contradiction and Validation

Q. How should researchers reconcile divergent synthetic yields reported across studies?

Contradictions often arise from:

- Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter turnover numbers.

- Purity of starting materials : Residual moisture in solvents or reagents reduces efficiency.

Standardize protocols (e.g., anhydrous conditions, degassed solvents) and report detailed reaction parameters (e.g., stirring rate, heating source) .

Q. What statistical approaches validate reproducibility in biological activity assays?

- ANOVA : Compare triplicate datasets to identify outliers.

- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals.

- Positive/Negative controls : Include known agonists/antagonists to benchmark results .

Safety and Handling Protocols

Q. What PPE and engineering controls are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.